molecular formula C11H14O B1317595 2,3,6-Trimethylacetophenone CAS No. 54200-67-8

2,3,6-Trimethylacetophenone

Cat. No.: B1317595
CAS No.: 54200-67-8
M. Wt: 162.23 g/mol
InChI Key: FTKUYCGSPCDDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6-Trimethylacetophenone is an organic compound with the molecular formula C11H14O. It is a derivative of acetophenone, where three methyl groups are substituted at the 2, 3, and 6 positions of the benzene ring. This compound is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,6-Trimethylacetophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethylacetophenone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an alcohol derivative.

    Substitution: The major products depend on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

2,3,6-Trimethylacetophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,3,6-Trimethylacetophenone involves its interaction with specific molecular targets and pathways. For example, it can act as a modulator of G-protein-coupled receptors, influencing cellular signaling and biochemical pathways. The compound’s effects are mediated through its ability to undergo enolization and subsequent reactions with electrophiles such as bromine.

Comparison with Similar Compounds

2,3,6-Trimethylacetophenone can be compared with other similar compounds such as:

    2,4,6-Trimethylacetophenone: Similar structure but different substitution pattern, leading to variations in chemical reactivity and applications.

    2,3,5,6-Tetramethylacetophenone: Additional methyl group, resulting in different physical and chemical properties.

    2-Acetylmesitylene: Another derivative of mesitylene with different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-(2,3,6-trimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-7-5-6-8(2)11(9(7)3)10(4)12/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKUYCGSPCDDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541838
Record name 1-(2,3,6-Trimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54200-67-8
Record name 1-(2,3,6-Trimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,6-Trimethylacetophenone
Reactant of Route 2
Reactant of Route 2
2,3,6-Trimethylacetophenone
Reactant of Route 3
Reactant of Route 3
2,3,6-Trimethylacetophenone
Reactant of Route 4
Reactant of Route 4
2,3,6-Trimethylacetophenone
Reactant of Route 5
Reactant of Route 5
2,3,6-Trimethylacetophenone
Reactant of Route 6
Reactant of Route 6
2,3,6-Trimethylacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.